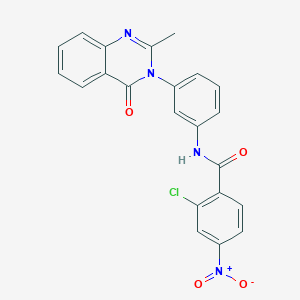

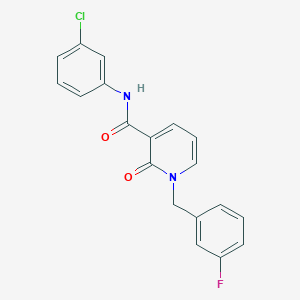

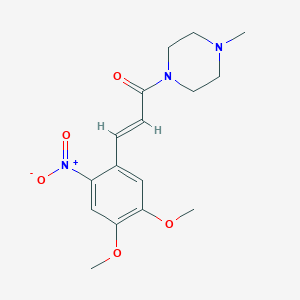

![molecular formula C15H13FN2O2S2 B2877692 7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899966-35-9](/img/structure/B2877692.png)

7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves a condensation reaction between aryl (hetaryl) α-bromo ketones and commercially available thiocarbohydrazide . This is followed by treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include a condensation reaction and a subsequent treatment with ortho esters . The reaction involves the formation of a thiadiazine ring, followed by annulation of the triazole ring .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

A series of compounds including 7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine derivatives were synthesized to evaluate their anticonvulsant activity. These compounds were tested in mice using the maximal electroshock (MES) test and rotarod test to determine their safety and efficacy. Among the compounds tested, one was identified with significant anticonvulsant activity and a favorable safety profile, highlighting the therapeutic potential of these derivatives in the treatment of epilepsy (Zhang et al., 2010).

Cognitive Enhancement

Research into the modulation of AMPA receptors for cognitive enhancement identified a fluorinated derivative of 1,2,4-benzothiadiazine as a potent positive allosteric modulator. This compound demonstrated significant activity on AMPA receptors in vitro and showed marked cognitive-enhancing effects in vivo, indicating its potential for treating cognitive disorders. The study also explored the pharmacokinetic benefits of fluorination on the compound's activity and metabolic stability (Francotte et al., 2010).

PDE7 Inhibition for T-Cell-Dependent Disorders

A novel family of benzyl derivatives of benzothiadiazine dioxides was synthesized and identified as the first heterocyclic compounds with phosphodiesterase 7 (PDE7) inhibitory properties. These compounds represent a new therapeutic strategy for the treatment of T-cell-dependent disorders, with several derivatives showing promising PDE7 potency and selectivity over other isoenzymes (Martínez et al., 2000).

Anticancer Activity

The development of benzothiazole derivatives, including those related to 7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, has shown promising results in anticancer research. These compounds exhibit potent cytotoxicity against various cancer cell lines, indicating their potential as novel anticancer agents. The study highlights the importance of structural modifications to enhance the anticancer activity and selectivity of benzothiazole derivatives (Osmaniye et al., 2018).

Zukünftige Richtungen

The future directions for “7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . More research is needed to fully understand its mechanism of action and to determine its physical and chemical properties, as well as its safety and hazards.

Eigenschaften

IUPAC Name |

7-fluoro-3-[(4-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2S2/c1-10-2-4-11(5-3-10)9-21-15-17-13-7-6-12(16)8-14(13)22(19,20)18-15/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQDVACPNJQWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

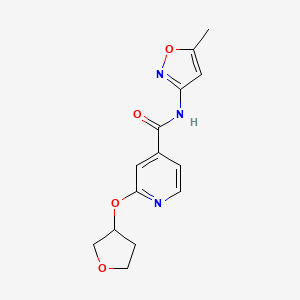

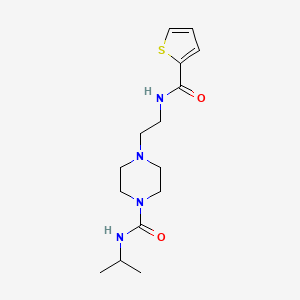

![Tert-butyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2877620.png)

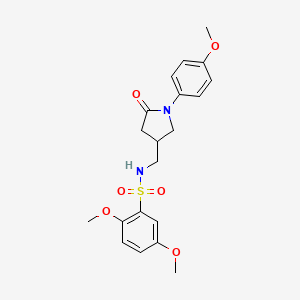

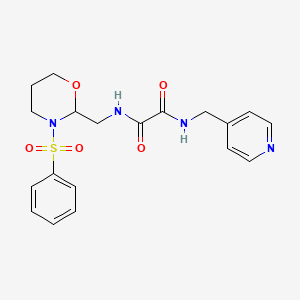

![N-[1-(1-Adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2877624.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2877632.png)